molecular formula C22H29NO4 B4299655 3-[(ADAMANTAN-1-YL)FORMAMIDO]-3-(4-ETHOXYPHENYL)PROPANOIC ACID

3-[(ADAMANTAN-1-YL)FORMAMIDO]-3-(4-ETHOXYPHENYL)PROPANOIC ACID

Cat. No.: B4299655
M. Wt: 371.5 g/mol
InChI Key: DCHDTVPLHXJQSQ-UHFFFAOYSA-N
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Description

3-[(ADAMANTAN-1-YL)FORMAMIDO]-3-(4-ETHOXYPHENYL)PROPANOIC ACID is a synthetic organic compound that features a unique structure combining an adamantyl group, an ethoxyphenyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(ADAMANTAN-1-YL)FORMAMIDO]-3-(4-ETHOXYPHENYL)PROPANOIC ACID typically involves multiple steps, starting with the preparation of the adamantylcarbonyl chloride. This intermediate is then reacted with 4-ethoxyaniline to form the corresponding amide. The final step involves the addition of a propanoic acid derivative to complete the synthesis.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(ADAMANTAN-1-YL)FORMAMIDO]-3-(4-ETHOXYPHENYL)PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-[(ADAMANTAN-1-YL)FORMAMIDO]-3-(4-ETHOXYPHENYL)PROPANOIC ACID has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: It may be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[(ADAMANTAN-1-YL)FORMAMIDO]-3-(4-ETHOXYPHENYL)PROPANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric hindrance, which can affect the binding affinity and specificity of the compound. The ethoxyphenyl group may interact with hydrophobic pockets in the target molecule, while the propanoic acid moiety can participate in hydrogen bonding or ionic interactions.

Comparison with Similar Compounds

Similar Compounds

    3-amino-3-(4-hydroxyphenyl)propanoic acid: This compound has a similar propanoic acid backbone but features a hydroxyphenyl group instead of an ethoxyphenyl group.

    3-[(1-adamantylcarbonyl)amino]-3-(4-hydroxyphenyl)propanoic acid: Similar to the target compound but with a hydroxy group instead of an ethoxy group.

Uniqueness

The uniqueness of 3-[(ADAMANTAN-1-YL)FORMAMIDO]-3-(4-ETHOXYPHENYL)PROPANOIC ACID lies in its combination of functional groups, which confer specific chemical and biological properties. The adamantyl group provides rigidity and steric bulk, while the ethoxyphenyl group offers potential for hydrophobic interactions. This combination makes the compound a valuable tool in various research and industrial applications.

Properties

IUPAC Name

3-(adamantane-1-carbonylamino)-3-(4-ethoxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO4/c1-2-27-18-5-3-17(4-6-18)19(10-20(24)25)23-21(26)22-11-14-7-15(12-22)9-16(8-14)13-22/h3-6,14-16,19H,2,7-13H2,1H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCHDTVPLHXJQSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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